molecular formula C9H17BrO2 B1587034 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 87842-52-2

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No. B1587034
CAS RN: 87842-52-2
M. Wt: 237.13 g/mol
InChI Key: HSWLDQSQVWEZIG-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane” is a type of organic compound. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms . The “2-Bromoethyl” part suggests the presence of a bromine atom attached to an ethyl group .


Chemical Reactions Analysis

Bromoethyl compounds are often used in nucleophilic substitution reactions . The bromine atom serves as a good leaving group, allowing the ethyl group to attach to other molecules .

Scientific Research Applications

1. Synthesis and Chemical Reactions

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is used in various synthesis and chemical reactions. For instance, its reactivity with Grignard reagents has been studied for the synthesis of ketone adducts, proving valuable in peptide analog synthesis (Johnson & Miller, 2009). Additionally, it has been utilized in the formation of palladium N-heterocyclic carbene (NHC) complexes, demonstrating its utility in catalyzing the synthesis of triarylamines and secondary amines from anilines and amines (Doǧan et al., 2011).

2. Fuel and Solvent Applications

This compound has potential applications in the production of renewable gasoline, solvents, and fuel additives. Research indicates that derivatives of 1,3-dioxane, including 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, can be used in creating sustainable gasoline blending components and diesel oxygenates due to their high octane rating and low water solubility (Harvey et al., 2016).

3. Polymer and Material Science

In the field of polymer and material science, this compound is involved in the synthesis and conformational analysis of various polymers. Studies have focused on the molecular structure, conformation, and the potential for creating high-molecular-weight polymers, which are essential in material science applications (Albertson & Sjöling, 1992).

4. Analytical Techniques

It also plays a role in analytical techniques, particularly in mass spectrometry. The compound's derivatives have distinct electron ionization mass spectra, which can be useful in understanding fragmentation patterns and ion conformations in mass spectrometry analysis (Albu, 2006).

Safety and Hazards

Bromoethyl compounds can be hazardous. They may cause irritation to the skin and eyes, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could explore its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLDQSQVWEZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380712
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

CAS RN

87842-52-2
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in the synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one?

A1: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane serves as a key building block in the multi-step synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one. It is introduced via an ultrasonically induced Barbier reaction with 6-methoxy-1-tetralone. This reaction is crucial for constructing a portion of the steroid backbone, specifically contributing to the formation of the B and C rings. []

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